benzyl (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-4-methylpentanoate is a synthetic organic compound that belongs to the class of esters It is characterized by its complex structure, which includes an amino acid derivative and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-4-methylpentanoate typically involves the esterification of the corresponding amino acid derivative with benzyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include benzyl alcohol, the amino acid derivative, and a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for the continuous production of the compound under controlled conditions, reducing the risk of side reactions and improving overall yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.
Scientific Research Applications
Benzyl (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-4-methylpentanoate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-4-methylpentanoate: Similar compounds include other benzyl esters and amino acid derivatives, such as benzyl (2S)-2-amino-3-methylbutanoate and benzyl (2S)-2-amino-4-methylpentanoate.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines an amino acid derivative with a benzyl ester group. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific applications.
Properties
Molecular Formula |
C19H30N2O3 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C19H30N2O3/c1-13(2)11-15(21-17(22)16(20)19(3,4)5)18(23)24-12-14-9-7-6-8-10-14/h6-10,13,15-16H,11-12,20H2,1-5H3,(H,21,22)/t15-,16+/m0/s1 |
InChI Key |
KUPBYRZVFXUNRT-JKSUJKDBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](C(C)(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.